molecular formula C13H16O3 B1320096 4-m-Tolyl-tetrahydro-pyran-4-carboxylic acid CAS No. 889940-10-7

4-m-Tolyl-tetrahydro-pyran-4-carboxylic acid

Cat. No.: B1320096
CAS No.: 889940-10-7
M. Wt: 220.26 g/mol
InChI Key: UIMHVEDXEBDFFT-UHFFFAOYSA-N
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Description

4-m-Tolyl-tetrahydro-pyran-4-carboxylic acid is an organic compound with the molecular formula C13H16O3 It is characterized by a tetrahydropyran ring substituted with a carboxylic acid group and a 3-methylphenyl group

Scientific Research Applications

4-m-Tolyl-tetrahydro-pyran-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals, polymers, and materials with specific properties.

Safety and Hazards

4-m-Tolyl-tetrahydro-pyran-4-carboxylic acid is classified as an irritant .

Biochemical Analysis

Biochemical Properties

4-m-Tolyl-tetrahydro-pyran-4-carboxylic acid plays a role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It is known to bind to certain enzymes, potentially inhibiting or activating their activity. For example, it may interact with enzymes involved in metabolic pathways, altering their function and affecting the overall metabolic flux . The nature of these interactions can vary, but they often involve hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are significant. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it may affect the expression of genes involved in metabolic pathways, leading to changes in the levels of specific metabolites . Additionally, it can impact cell signaling pathways by binding to receptors or other signaling molecules, thereby altering the downstream effects on cellular processes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It may bind to specific biomolecules, such as enzymes or receptors, leading to changes in their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction . Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it may degrade over time, leading to a decrease in its activity . Long-term exposure to the compound can result in sustained changes in cellular processes, which may be observed in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response . Additionally, high doses of the compound can result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with specific enzymes and cofactors. These interactions can influence the overall metabolic flux and alter the levels of specific metabolites . For example, the compound may inhibit or activate enzymes involved in the breakdown or synthesis of certain metabolites, leading to changes in their concentrations within the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. The compound may interact with specific transporters or binding proteins, facilitating its movement across cellular membranes . Additionally, its localization and accumulation within certain cellular compartments can influence its effects on cellular processes.

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect its interactions with other biomolecules and its overall impact on cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-m-Tolyl-tetrahydro-pyran-4-carboxylic acid typically involves the following steps:

    Formation of the Tetrahydropyran Ring: This can be achieved through the acid-catalyzed cyclization of a suitable precursor, such as a hydroxy acid or an aldehyde.

    Introduction of the 3-Methylphenyl Group: This step involves the Friedel-Crafts alkylation of the tetrahydropyran ring using a 3-methylphenyl halide in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-m-Tolyl-tetrahydro-pyran-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Electrophilic substitution reactions typically require strong acids or bases as catalysts, along with the appropriate electrophile.

Major Products

    Oxidation: Products include ketones, aldehydes, and carboxylic acids.

    Reduction: Products include alcohols and aldehydes.

    Substitution: Products include nitro, sulfo, and halogenated derivatives of the original compound.

Mechanism of Action

The mechanism of action of 4-m-Tolyl-tetrahydro-pyran-4-carboxylic acid depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes, receptors, and nucleic acids. The carboxylic acid group can form hydrogen bonds and ionic interactions, while the aromatic ring can participate in π-π stacking and hydrophobic interactions. These interactions can modulate the activity of biological molecules and pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Phenyl-tetrahydro-pyran-4-carboxylic acid: Similar structure but with a phenyl group instead of a 3-methylphenyl group.

    4-m-Tolyl-tetrahydro-furan-4-carboxylic acid: Similar structure but with a tetrahydrofuran ring instead of a tetrahydropyran ring.

    4-m-Tolyl-pyran-4-carboxylic acid: Similar structure but without the tetrahydro modification.

Uniqueness

4-m-Tolyl-tetrahydro-pyran-4-carboxylic acid is unique due to the presence of both the tetrahydropyran ring and the 3-methylphenyl group. This combination of structural features imparts specific chemical and physical properties that can be exploited in various applications, making it a valuable compound in research and industry.

Properties

IUPAC Name

4-(3-methylphenyl)oxane-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c1-10-3-2-4-11(9-10)13(12(14)15)5-7-16-8-6-13/h2-4,9H,5-8H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIMHVEDXEBDFFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2(CCOCC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80594437
Record name 4-(3-Methylphenyl)oxane-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80594437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

889940-10-7
Record name Tetrahydro-4-(3-methylphenyl)-2H-pyran-4-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=889940-10-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(3-Methylphenyl)oxane-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80594437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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